molecular formula C6H6N2O3S B10887333 [(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid CAS No. 20650-30-0

[(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid

Cat. No.: B10887333
CAS No.: 20650-30-0
M. Wt: 186.19 g/mol
InChI Key: UTNGKZVZTLXQKE-UHFFFAOYSA-N
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Description

[(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid is a chemical compound with the molecular formula C6H6N2O3S It is characterized by a pyrimidine ring substituted with a hydroxyl group at the 4-position and a sulfanylacetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid typically involves the reaction of 4-hydroxypyrimidine with thioglycolic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

[(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

[(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which [(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions can affect various biological pathways, making the compound useful in research focused on understanding and manipulating these pathways .

Properties

CAS No.

20650-30-0

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C6H6N2O3S/c9-4-1-2-7-6(8-4)12-3-5(10)11/h1-2H,3H2,(H,10,11)(H,7,8,9)

InChI Key

UTNGKZVZTLXQKE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(NC1=O)SCC(=O)O

Origin of Product

United States

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